molecular formula C13H12BrNO B13275912 2-(Benzyloxy)-6-bromoaniline

2-(Benzyloxy)-6-bromoaniline

Cat. No.: B13275912
M. Wt: 278.14 g/mol
InChI Key: HHIIUWDMDVSQFD-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-bromoaniline is an organic compound that belongs to the class of aniline derivatives It features a benzyl ether group attached to the nitrogen atom of an aniline ring, which is further substituted with a bromine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-bromoaniline typically involves the following steps:

    Bromination: The starting material, aniline, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6-position.

    Benzylation: The brominated aniline is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This step introduces the benzyloxy group at the nitrogen atom.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-bromoaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2-(Benzyloxy)-6-bromoaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-bromoaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)aniline: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    6-Bromoaniline: Lacks the benzyloxy group, affecting its solubility and reactivity.

    2-(Benzyloxy)-4-bromoaniline: Has the bromine atom at a different position, leading to different reactivity and properties.

Uniqueness

2-(Benzyloxy)-6-bromoaniline is unique due to the presence of both the benzyloxy and bromine substituents, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

2-bromo-6-phenylmethoxyaniline

InChI

InChI=1S/C13H12BrNO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2

InChI Key

HHIIUWDMDVSQFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)N

Origin of Product

United States

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